molecular formula C20H25NO4 B12422915 Cilomilast-d9

Cilomilast-d9

Cat. No.: B12422915
M. Wt: 352.5 g/mol
InChI Key: CFBUZOUXXHZCFB-PAWOCJNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cilomilast-d9 is a deuterium-labeled derivative of Cilomilast, a selective phosphodiesterase 4 (PDE4) inhibitor. Cilomilast was initially developed for the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic profiles of the parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cilomilast-d9 involves the incorporation of deuterium atoms into the molecular structure of Cilomilast. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The exact synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production of this compound would follow similar principles as the laboratory synthesis but on a larger scale. This involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The process would be optimized for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Cilomilast-d9, like its parent compound Cilomilast, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions are typically metabolites of Cilomilast, which can be studied to understand the drug’s pharmacokinetics and metabolism. These metabolites can include hydroxylated, oxidized, or reduced forms of the parent compound .

Scientific Research Applications

Cilomilast-d9 is used extensively in scientific research to study the pharmacokinetics and metabolism of Cilomilast. Its applications include:

Mechanism of Action

Cilomilast-d9, like Cilomilast, acts as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in pro-inflammatory and immune cells. By inhibiting PDE4, Cilomilast increases the levels of cAMP, leading to reduced inflammation and immune response. This mechanism is particularly beneficial in treating respiratory disorders like asthma and COPD .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cilomilast-d9

This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in the body, which can be used to optimize dosing, reduce side effects, and improve therapeutic efficacy .

Properties

Molecular Formula

C20H25NO4

Molecular Weight

352.5 g/mol

IUPAC Name

4-cyano-4-[4-methoxy-3-(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)oxyphenyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2,16D

InChI Key

CFBUZOUXXHZCFB-PAWOCJNQSA-N

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])([2H])OC2=C(C=CC(=C2)C3(CCC(CC3)C(=O)O)C#N)OC)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3

Origin of Product

United States

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